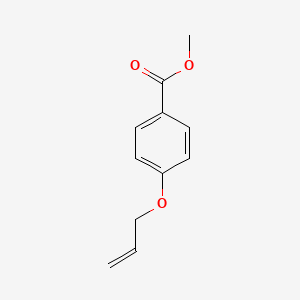

Methyl 4-(allyloxy)benzoate

Overview

Description

Methyl 4-(allyloxy)benzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by an allyloxy group. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(allyloxy)benzoate can be synthesized through the esterification of 4-(allyloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and automated systems can optimize reaction conditions, reduce waste, and improve safety .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(allyloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

Oxidation: Epoxides, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-(allyloxy)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of methyl 4-(allyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Methyl 4-hydroxybenzoate: Lacks the allyloxy group, making it less reactive in certain chemical transformations.

Methyl 4-(2-propenyloxy)benzoate: Similar structure but with different reactivity due to the position of the allyloxy group.

Methyl 4-(acetylsulfanyl)-2-methyl-3-oxopentanoate: Contains additional functional groups, leading to different chemical and biological properties.

Uniqueness: Methyl 4-(allyloxy)benzoate is unique due to its allyloxy group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and material science. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

Methyl 4-(allyloxy)benzoate, a compound classified under allyl esters, has garnered interest for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The structure features an allyloxy group at the para position of the benzoate moiety, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study focusing on various derivatives of isoeugenol, which shares structural similarities with this compound, showed that these compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This table summarizes the antimicrobial efficacy of this compound against common bacterial strains. The results suggest that the compound has potential as an antibacterial agent.

Case Studies

- Synergistic Effects with Other Compounds : In a study examining the combination of various benzoate derivatives with existing antiviral drugs, it was found that certain combinations enhanced antiviral efficacy significantly. This suggests that this compound could be explored in combination therapies for enhanced therapeutic effects against viral infections.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have indicated that modifications at the para position can significantly influence biological activity. Understanding these relationships can guide future research in optimizing this compound for specific therapeutic applications.

Properties

IUPAC Name |

methyl 4-prop-2-enoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h3-7H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFMGBISSJHIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.